molecular formula C9H11ClF3N B8803213 (2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No. B8803213
M. Wt: 225.64 g/mol
InChI Key: WGAWQIZXOQVDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3N and its molecular weight is 225.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6-7(5-13)3-2-4-8(6)9(10,11)12;/h2-4H,5,13H2,1H3;1H

InChI Key

WGAWQIZXOQVDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane tetrahydrofuran (1M, 39.4 ml, 39.4 mmol) was added to a solution of 2-methyl-3-trifluoromethyl benzamide (2 g, 9.85 mmol) in tetrahydrofuran (75 ml) and stirred at 70° C. for 5 hrs. LCMS showed incomplete reaction so heating at 70° C. under argon was continued overnight and then for a further 5 hrs following this. The reaction mixture was treated with 2N aqueous hydrogen chloride and stirred at 100° C. for 4 hrs and then left to cool over the weekend. The mixture was reduced to dryness undervacuum and then partitioned between dichloromethane and 2N aqueous sodium hydroxide. The organic layer was separated using a hydrophobic frit and reduced to give a residue which was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane). The solvent was evaporated and the residue taken up in diethyl ether and treated with 1M ethereal hydrogen chloride. The solid that precipitated was collected by filtration and this was then triturated with dichloromethane and after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g) was obtained as a white solid.
Quantity
39.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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